Guaiapate
Overview
Description
Guaiapate is a chemical compound with the molecular formula C18H29NO4 and a molecular weight of 323.4272 g/mol . It is known for its antitussive (cough suppressant) and sedative effects . The compound is also referred to by its IUPAC name, 1-(2-{2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy}ethyl)piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiapate can be synthesized through various chemical routes. One common method involves the reaction of 2-methoxyphenol with 2-(2-chloroethoxy)ethanol in the presence of a base to form an intermediate, which is then reacted with piperidine to yield this compound . The reaction conditions typically involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves continuous production processes to ensure high yield and purity. The use of catalysts with high activity and long service life at low temperatures is crucial for efficient production . Additionally, the reuse of residual reagents such as copper sulfate and sulfuric acid is important for cost-effective manufacturing .
Chemical Reactions Analysis
Types of Reactions
Guaiapate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: or .
Reducing agents: or .
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Guaiapate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its antitussive and sedative properties.
Medicine: Investigated for potential therapeutic uses, including as a cough suppressant.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Guaiapate exerts its effects primarily through its interaction with the central nervous system. It acts on the cough center in the brainstem to suppress coughing . The exact molecular targets and pathways involved are not fully understood, but it is believed to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Guaiacol: A precursor to Guaiapate, used in the synthesis of various organic compounds.
Piperidine: A structural component of this compound, used in the synthesis of pharmaceuticals.
2-Methoxyphenol: Another precursor to this compound, used in the production of fragrances and flavorings.
Uniqueness
This compound is unique due to its combination of antitussive and sedative properties , making it valuable in both medical and industrial applications . Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFOZYARYOARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234394 | |
Record name | Guaiapate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852-42-6 | |
Record name | Guaiapate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiapate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guaiapate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guaiapate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUAIAPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDL7R8N38D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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